1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride
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Overview
Description
1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C8H12N4O2·HCl. It is a derivative of oxadiazole and piperazine, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may interfere with the biochemical pathways of infectious agents .
Result of Action
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may exert a detrimental effect on infectious agents .
Biochemical Analysis
Biochemical Properties
The 1,2,4-oxadiazole ring in 1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules . These interactions are often characterized by hydrogen bonding, given the electronegativities of nitrogen and oxygen in the oxadiazole ring . Specific interactions of this compound with particular enzymes or proteins have not been reported in the literature.
Cellular Effects
Compounds containing the 1,2,4-oxadiazole ring have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer activities . These effects are likely to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
1,2,4-oxadiazole derivatives have been reported to show inhibitory potency against various enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), Histone Deacetylase(HDAC), RearrangedduringTransfection(RET)kinase, Penicillin-BindingProtein(PBP2a), efflux pump, cyclooxygenases (COX-1 and COX-2) and butyrylcholinesterase (BChE) as well as affinity to σ1, σ2, orexin, kappa opioid (KOR) and estradiol (ER) receptors .
Metabolic Pathways
One study has reported that 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl) undergoes oxidative dehydrogenation, dihydroxylation, and hydrolytic opening of the oxadiazole ring followed by either deacetylation or hydrolysis of the resulting diacyl hydrazide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carbonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified piperazine rings .
Scientific Research Applications
1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds with piperazine rings are known for their diverse pharmacological properties.
Uniqueness
1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride is unique due to its specific combination of the oxadiazole and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)-piperazin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c1-6-10-7(11-14-6)8(13)12-4-2-9-3-5-12;/h9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMLYJMTGECJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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